molecular formula C12H11NO2 B178766 phenyl(1H-pyrrol-1-yl)acetic acid CAS No. 105264-23-1

phenyl(1H-pyrrol-1-yl)acetic acid

Cat. No. B178766
M. Wt: 201.22 g/mol
InChI Key: FNRJAIIHCKGTCV-UHFFFAOYSA-N
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Description

Phenyl(1H-pyrrol-1-yl)acetic acid is a compound that is structurally related to various bioactive molecules. It contains a pyrrole ring, which is a five-membered heterocycle with one nitrogen atom, and is connected to a phenyl group through an acetic acid moiety. This structure is significant in medicinal chemistry due to its presence in compounds that exhibit biological activity, such as inhibition of aldose reductase, an enzyme implicated in diabetic complications .

Synthesis Analysis

The synthesis of related compounds, such as [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, involves strategic incorporation of functional groups that are anticipated to enhance biological activity. The compound mentioned was synthesized as a bioisostere of a known aldose reductase inhibitor, with the aim of improving potency. The synthesis likely involves steps that introduce the difluoro and hydroxy substituents in specific positions to achieve the desired biological effect .

Molecular Structure Analysis

The molecular structure of related compounds, such as 3,4-diphenylpyrrole-2,5-dicarboxylic acid, demonstrates significant interactions such as hydrogen bonding. These interactions are crucial for the stability of the crystalline form and can influence the biological activity of the compound. The orientation of the phenyl rings at an angle to the planar pyrrole ring can affect the overall shape of the molecule, which is important for its interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of phenyl(1H-pyrrol-1-yl)acetic acid derivatives can be inferred from studies on similar compounds. The presence of carboxylic acid groups and other functional groups can participate in various chemical reactions, which are essential for the modification of the compound to enhance its biological properties or to study its mechanism of action. The reactivity of these groups can also be exploited in analytical techniques such as chromatography .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl(1H-pyrrol-1-yl)acetic acid derivatives are influenced by their molecular structure. For instance, the ionizable carboxylic acid group can affect the compound's solubility and its interaction with biological molecules. The stability of the compound under different conditions, such as in biological samples, can be assessed using techniques like reversed-phase ion-pair partition chromatography, which can separate and analyze various derivatives of phenylacetic acid .

Scientific Research Applications

Synthesis and Characterization in Polymer Research

Phenyl(1H-pyrrol-1-yl)acetic acid has been utilized in the synthesis of conducting polymers. Bingöl et al. (2005) synthesized a monomer, Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE), and investigated its electrochemical polymerization. They reported on the thermal behavior, morphology, and conductivity of the resulting polymers, highlighting their potential in electrochromic and spectroelectrochemical applications (Bingöl, Güner, Çırpan, & Toppare, 2005).

Bioisostere of Aldose Reductase Inhibitors

In medicinal chemistry, derivatives of phenyl(1H-pyrrol-1-yl)acetic acid have been explored as bioisosteres for aldose reductase inhibitors. Nicolaou et al. (2004) synthesized [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a known aldose reductase inhibitor. Their findings indicated its potential as a more potent in vitro inhibitor, highlighting its application in experimental models of diabetes mellitus (Nicolaou, Zika, & Demopoulos, 2004).

Material for Analgesic Agents

The derivatives of phenyl(1H-pyrrol-1-yl)acetic acid have been investigated for their potential as analgesic agents. Danchev et al. (2006) synthesized several pyrrole derivatives and evaluated them for analgesic activity, finding some compounds offered better protection than the reference substances (Danchev, Bijev, Yaneva, Vladimirova, & Nikolova, 2006).

Insecticidal Agents

Recent research has explored the use of pyrrole derivatives, including those related to phenyl(1H-pyrrol-1-yl)acetic acid, as insecticidal agents. Abdelhamid et al. (2022) synthesized biologically active pyrrole derivatives and tested their toxicological characteristics against the cotton leafworm, demonstrating the potential for these compounds as insecticidal agents (Abdelhamid, Salama, Elsayed, Gad, & El-Remaily, 2022).

Corrosion Inhibition

Pyrrole derivatives have also been investigated for their role in corrosion inhibition. Lgaz et al. (2020) demonstrated the use of pyrazoline derivatives, related to phenyl(1H-pyrrol-1-yl)acetic acid, in enhancing the corrosion resistance of mild steel in hydrochloric acid solutions. Their study highlights the potential of these compounds in industrial applications (Lgaz, Saha, Chaouiki, Bhat, Salghi, Shubhalaxmi, Banerjee, Ali, Khan, & Chung, 2020).

Future Directions

Pyrrole and its derivatives have been the focus of many research studies due to their diverse biological activities . The powerful pharmaceutical and pharmacological features provided by the pyrrole nucleus as a pharmacophore unit of many drugs are still recognized by medicinal chemists . Therefore, it’s likely that research into compounds like phenyl(1H-pyrrol-1-yl)acetic acid will continue.

properties

IUPAC Name

2-phenyl-2-pyrrol-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h1-9,11H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRJAIIHCKGTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372426, DTXSID80876725
Record name phenyl(1H-pyrrol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenyl-2-(1-pyrrolyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80876725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl(1H-pyrrol-1-yl)acetic acid

CAS RN

105264-23-1
Record name phenyl(1H-pyrrol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.1 g (0.1 mole) of alpha-phenylglycine were resuspended in 450 ml of dimethylformamide, followed by the addition of 15 g of p-toluene sulphonic acid and 13.2 g (0.1 mole) of 2,5-dimethoxytetrahydrofuran. The mixture was heated to boiling, and at about 95° C. all the solid product was dissolved, the boiling temperature being held for about 60 minutes. After this time, the mixture was cooled, 400 ml of cold water were added and the total mixture was cooled to between 0°-5° C. The mixture was extracted twice with 200 ml of ethyl ether each time, the ether phases being discarded. The aqueous phase was extracted with 500 ml chloroform at pH 1.5. The chloroform extract was treated with 600 ml water and the pH was adjusted to 11. After separating the phases, 500 ml of chloroform were added to the aqueous extract, the pH being adjusted to 1.5 with 2N HCl. The chloroform phase was concentrated to obtain an oil which was crystallised from methanol-water. After drying, the alpha-(N-pyrrolyl)-phenylacetic acid obtained weighed 5.8 g.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
13.2 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LR Pagadala, LD Mukkara, S Singireddi… - European Journal of …, 2014 - Elsevier
A novel synthesis of highly substituted pyrrole-N-acetic derivatives is described through the coupling of 1,4-diketones with amino acids following Paal–Knorr's approach. These pyrrole-N…
Number of citations: 22 www.sciencedirect.com
X Jin, L Yang, X Yan, Q Wang - ACS Chemical Neuroscience, 2021 - ACS Publications
β-Site amyloid protein cleaving enzyme 1 (BACE1) is a promising therapeutic target for developing inhibitors to alleviate Alzheimer’s disease (AD). Herein, we established an …
Number of citations: 8 pubs.acs.org
M Yamada, J Mendell, H Takakusa, T Shimizu… - Drug Metabolism and …, 2019 - ASPET
Esaxerenone (CS-3150) is a novel, nonsteroidal, selective mineralocorticoid receptor blocker. The absorption, metabolism, distribution, and excretion of esaxerenone were assessed in …
Number of citations: 36 dmd.aspetjournals.org
M Yamada, M Takei, E Suzuki, H Takakusa… - Xenobiotica, 2017 - Taylor & Francis
Esaxerenone (CS-3150) is a novel non-steroidal mineralocorticoid receptor antagonist. The pharmacokinetics, tissue distribution, excretion, and metabolism of esaxerenone were …
Number of citations: 31 www.tandfonline.com

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